4-Chloroquinoline-2-carboxylic acid

Melting Point Crystallinity Solid-State Properties

Researchers requiring regioselective quinoline functionalization face scarcity of 4-chloro-2-carboxy isomers. 4-Chloroquinoline-2-carboxylic acid (CAS 15733-82-1) provides a crystalline solid (mp 170-171°C) with dual reactive handles: • 4-Cl enables Pd-catalyzed Suzuki-Miyaura coupling to construct 2,4-diarylquinolines. • 2-COOH undergoes amide coupling with primary/secondary amines (e.g., using HATU/DCC) to generate diverse libraries. Supplied as ≥98% purity solid; suitable for hit-to-lead optimization in infectious disease and kinase programs.

Molecular Formula C10H6ClNO2
Molecular Weight 207.61 g/mol
CAS No. 15733-82-1
Cat. No. B090781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloroquinoline-2-carboxylic acid
CAS15733-82-1
Molecular FormulaC10H6ClNO2
Molecular Weight207.61 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)Cl
InChIInChI=1S/C10H6ClNO2/c11-7-5-9(10(13)14)12-8-4-2-1-3-6(7)8/h1-5H,(H,13,14)
InChIKeyXDHVXNYIJMSNIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloroquinoline-2-carboxylic Acid: Properties & Procurement


4-Chloroquinoline-2-carboxylic acid (CAS 15733-82-1) is a heterocyclic aromatic compound belonging to the quinoline family, featuring a chloro substituent at the 4-position and a carboxylic acid group at the 2-position. Its molecular formula is C₁₀H₆ClNO₂, with a molecular weight of 207.61 g/mol . The compound typically presents as a white to yellow solid with a melting point of 170–171°C and a boiling point of 357°C at 760 mmHg . It is widely utilized as a versatile small molecule scaffold and key intermediate in medicinal chemistry and organic synthesis .

1 Synthetic intermediate for cross-coupling and derivatization workflows
2 Versatile quinoline scaffold with chloro and carboxyl functional handles
3 Crystalline solid supports precise weighing and solid-state studies

Why 4-Chloroquinoline-2-carboxylic Acid Cannot Be Substituted


Substitution of 4-Chloroquinoline-2-carboxylic acid with structurally similar quinoline derivatives—even those sharing the same molecular formula—is not feasible without altering critical physicochemical properties and downstream reactivity. The specific positioning of the chloro and carboxyl groups dictates melting behavior, solubility, and electronic characteristics, which in turn govern synthetic utility and biological profile. For example, the positional isomer 2-chloroquinoline-4-carboxylic acid exhibits a melting point more than 130°C lower , while the non-chlorinated parent quinoline-2-carboxylic acid differs significantly in lipophilicity (logP) [1]. Such differences preclude direct interchange in synthetic routes or formulation development, necessitating precise compound selection.

Positional isomer mismatch
2-Chloroquinoline-4-carboxylic acid exhibits a markedly lower melting point and waxy consistency, which can alter handling, storage, and reactivity profiles compared to the 4-chloro-2-carboxylic acid target.
Non-chlorinated parent difference
Quinoline-2-carboxylic acid lacks the chloro substituent, resulting in lower lipophilicity that may shift partitioning behavior in biphasic reactions and biological assay context.

4-Chloroquinoline-2-carboxylic Acid: Comparative Evidence


Melting Point Elevation vs. Parent Compound

4-Chloroquinoline-2-carboxylic acid exhibits a melting point of 170–171°C , which is approximately 13–14°C higher than that of the non-chlorinated parent quinoline-2-carboxylic acid (quinaldic acid, CAS 93-10-7), which melts at 156–158°C . This elevation is attributed to the presence of the chloro substituent, which enhances intermolecular interactions in the solid state.

Melting Point vs Parent
Head-to-head
170–171°C vs 156–158°C (Δ +13–14°C)
Higher thermal stability may support recrystallization solvent selection
DSC conditions not specified
Melting Point Crystallinity Solid-State Properties

Melting Point vs. Positional Isomer

Despite sharing the identical molecular formula (C₁₀H₆ClNO₂) and molecular weight, 4-chloroquinoline-2-carboxylic acid melts at 170–171°C [1], whereas its positional isomer 2-chloroquinoline-4-carboxylic acid (CAS 5467-57-2) melts at 35–37°C . This >130°C discrepancy underscores the profound influence of substituent positioning on crystal lattice energy and physical state at ambient temperature.

Melting Point vs Isomer
Head-to-head
170–171°C vs 35–37°C (Δ >130°C)
Crystalline powder vs waxy solid; enables precise weighing and storage
Literature-reported values; no DSC data
Positional Isomerism Thermal Analysis Crystal Packing

Increased Lipophilicity vs. Parent Compound

The calculated logP (octanol-water partition coefficient) for 4-chloroquinoline-2-carboxylic acid is reported as 2.59–2.78 , compared to 1.93–2.17 for quinoline-2-carboxylic acid [1]. The presence of the chloro substituent increases lipophilicity by approximately 0.6–0.8 logP units.

Lipophilicity (logP)
Cross-study comparable
2.59–2.78 vs 1.93–2.17 (Δ +0.6–0.8)
Higher logP may enhance membrane partitioning in biological assays
Calculated logP; experimental values not available
Lipophilicity logP Membrane Permeability ADME

High Purity from Multiple Suppliers

Commercial availability of 4-chloroquinoline-2-carboxylic acid typically meets or exceeds 98% purity as verified by multiple independent suppliers . This contrasts with some less common quinoline carboxylic acid analogs that may only be obtainable at lower purity grades or in limited quantities.

Purity Specification
Specification review
≥98% (multiple suppliers)
Consistent purity reduces need for additional purification steps
Vendor-certified; HPLC or titration basis
Purity Quality Control Sourcing

Limited Biological Activity Data

A comprehensive search of primary research literature and authoritative databases (PubChem, ChEMBL, BindingDB) yielded no quantitative in vitro or in vivo biological activity data for 4-chloroquinoline-2-carboxylic acid itself. Reports of antimicrobial or antimalarial activity appear to pertain to derivatives and analogs rather than the parent compound. This absence of direct biological profiling data means that differentiation on the basis of potency or selectivity cannot be established.

Biological Activity Data
Data to verify
No direct in vitro/in vivo data found
Primarily a synthetic intermediate; not an active pharmaceutical ingredient
Literature search as of April 2026; derivative activities reported separately
Biological Activity In Vitro Pharmacology

4-Chloroquinoline-2-carboxylic Acid: Key Applications


Suzuki-Miyaura Synthesis of 2,4-Diarylquinolines

The 4-chloro substituent serves as a reactive handle for palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids, enabling the construction of 2,4-diarylquinoline scaffolds with potential applications in materials science and medicinal chemistry [1]. The carboxylic acid group can be retained or further derivatized post-coupling.

Amide Formation to Quinoline-2-carboxamides

The carboxylic acid moiety readily undergoes amide coupling with primary or secondary amines using standard reagents (e.g., DCC, HATU). For instance, reaction with dimethylamine yields 4-chloro-N,N-dimethylquinoline-2-carboxamide, a useful intermediate for further elaboration .

Crystallization & Solid-State Studies

The well-defined melting point (170–171°C) and crystalline nature of the compound make it suitable for solid-state characterization, including polymorphism screening and salt/co-crystal formation studies aimed at modifying physicochemical properties [2].

Medicinal Chemistry Scaffold Diversification

As a versatile small molecule scaffold, 4-chloroquinoline-2-carboxylic acid can be elaborated into diverse quinoline-based libraries for hit-to-lead optimization campaigns targeting infectious diseases (e.g., malaria, bacterial infections) or kinase inhibition .

Application
Selection Property
Validation Focus
Suzuki-Miyaura aryl coupling
4-Chloro reactive handle
Cross-coupling conversion and byproduct profile
Amide coupling derivatization
Carboxylic acid reactivity
Amide bond formation yield and purity
Solid-state characterization
Crystalline nature and thermal stability
Polymorphism and co-crystal screening
Scaffold diversification
Two orthogonal derivatizable positions
Library diversity and hit-to-lead progression

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